Phosphine, diphenyl[(trimethylsilyl)methyl]-
Overview
Description
Phosphine, diphenyl[(trimethylsilyl)methyl]-, also known as Diphenyl(trimethylsilyl)phosphine, is a chemical compound with the formula C15H19PSi . It is a member of the series (CH3)3-n(C6H5)2P, which are often employed as ligands in metal phosphine complexes .
Synthesis Analysis
The synthesis of tertiary phosphines, like Phosphine, diphenyl[(trimethylsilyl)methyl]-, often involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This synthetic approach continues to be the most widely-used and universal .Molecular Structure Analysis
The molecular structure of Phosphine, diphenyl[(trimethylsilyl)methyl]- consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The IUPAC Standard InChI is InChI=1S/C15H19PSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 .Chemical Reactions Analysis
Tertiary phosphines, like Phosphine, diphenyl[(trimethylsilyl)methyl]-, are often used as ligands in transition metal catalysis and in organocatalysis . They are also used in the synthesis of new phosphines of various structures and the tuning of their properties .Physical and Chemical Properties Analysis
Phosphine, diphenyl[(trimethylsilyl)methyl]- is a colorless, viscous liquid . It has a molecular weight of 258.37 g/mol . The compound is characterized by chemical inertness and a large molecular volume .Safety and Hazards
Properties
IUPAC Name |
diphenyl(trimethylsilylmethyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21PSi/c1-18(2,3)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQYNEYVDRPMPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CP(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477134 | |
Record name | Phosphine, diphenyl[(trimethylsilyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4451-96-1 | |
Record name | Phosphine, diphenyl[(trimethylsilyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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